molecular formula C11H19F3O B11723636 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol

Katalognummer: B11723636
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: LELXUBDAVIEFCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a cyclohexanol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a cyclohexanol ring. One common method involves the reaction of cyclohexanone with tert-butyl lithium and trifluoromethyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(tert-Butyl)cyclohexanol: Lacks the trifluoromethyl group, which can affect its reactivity and applications.

    1-(trifluoromethyl)cyclohexanol: Lacks the tert-butyl group, leading to different chemical properties and uses.

Uniqueness

4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is unique due to the combined presence of both tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H19F3O

Molekulargewicht

224.26 g/mol

IUPAC-Name

4-tert-butyl-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H19F3O/c1-9(2,3)8-4-6-10(15,7-5-8)11(12,13)14/h8,15H,4-7H2,1-3H3

InChI-Schlüssel

LELXUBDAVIEFCC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.